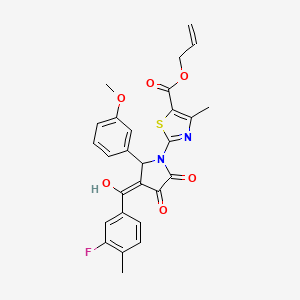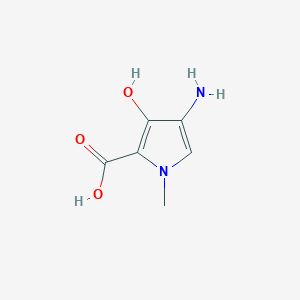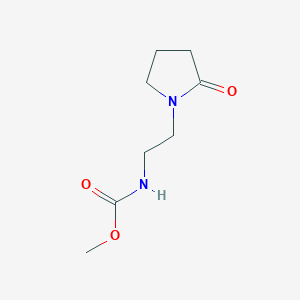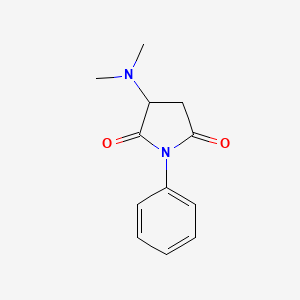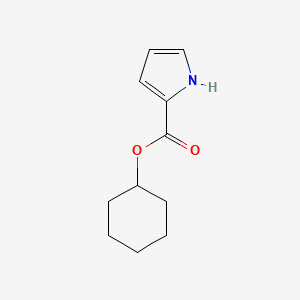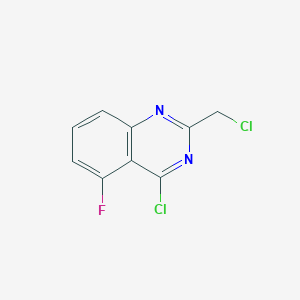
4-Chloro-2-(chloromethyl)-5-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(chloromethyl)-5-fluoroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-5-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-methylquinazoline using phosphoryl chloride to introduce the chloro and chloromethyl groups . The fluorination step can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the chlorination and fluorination processes. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-5-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation can lead to quinazoline N-oxides .
Scientific Research Applications
4-Chloro-2-(chloromethyl)-5-fluoroquinazoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-5-fluoroquinazoline involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H5Cl2FN2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
4-chloro-2-(chloromethyl)-5-fluoroquinazoline |
InChI |
InChI=1S/C9H5Cl2FN2/c10-4-7-13-6-3-1-2-5(12)8(6)9(11)14-7/h1-3H,4H2 |
InChI Key |
HHFIIWMIARIPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


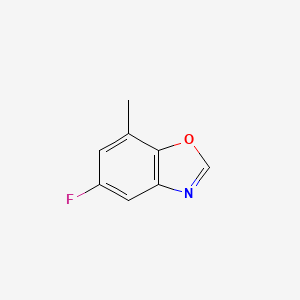
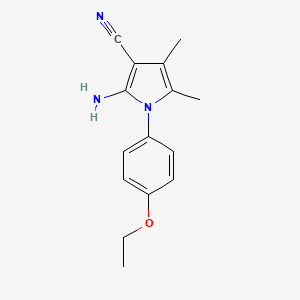
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
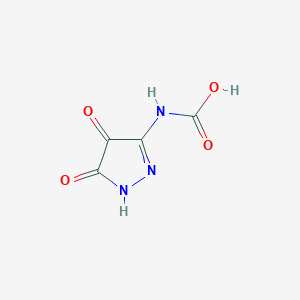
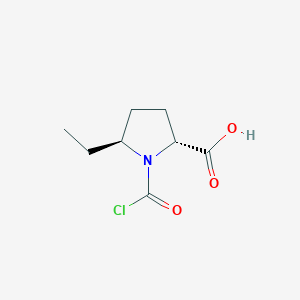
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)

